molecular formula C10H9FN2O2 B12438122 4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide

4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B12438122
M. Wt: 208.19 g/mol
InChI Key: VHRLESBEULDMQS-UHFFFAOYSA-N
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Description

4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 g/mol It is characterized by the presence of a cyano group, a fluoro substituent, and a methoxy-methyl amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 4-cyano-3-fluorobenzoyl chloride with N-methoxy-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy-methyl amide group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

4-cyano-3-fluoro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C10H9FN2O2/c1-13(15-2)10(14)7-3-4-8(6-12)9(11)5-7/h3-5H,1-2H3

InChI Key

VHRLESBEULDMQS-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)C#N)F)OC

Origin of Product

United States

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